Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
Chemical Structure and Properties The compound tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: Not explicitly provided, referred to as the "target compound" hereafter) features a pyrrolidine ring substituted at the 3-position with both a 4-bromophenyl group and a trifluoromethyl (CF₃) group. Its molecular formula is C₁₆H₁₉BrF₃NO₂, with a molecular weight of 394.23 g/mol and a purity of 95% . The tert-butyl carbamate (Boc) group at the 1-position enhances stability and facilitates synthetic manipulation.
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrF3NO2/c1-14(2,3)23-13(22)21-9-8-15(10-21,16(18,19)20)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQHAFLNVXIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and various substituents that potentially influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevance in medicinal chemistry.
- Molecular Formula : C15H20BrF3N2O2
- Molecular Weight : 326.23 g/mol
- Structural Features :
- Pyrrolidine ring
- Bromophenyl group
- Trifluoromethyl substituent
Biological Activity Overview
Research into the biological activity of this compound suggests promising pharmacological applications, particularly in the realms of neurology and cancer research. The compound's structure allows it to interact with various biological targets, influencing neurotransmitter pathways and potentially exhibiting anti-cancer properties.
The compound's mechanism of action primarily involves its interaction with specific receptors and enzymes. Preliminary studies indicate that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders. Additionally, its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that compounds with trifluoromethyl groups showed increased protection against cell death compared to their non-fluorinated counterparts. This suggests that this compound may possess similar protective qualities.
Case Study 2: Anticancer Activity
In vitro studies have evaluated the anticancer activity of various pyrrolidine derivatives against different cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in low micromolar ranges. While specific data for this compound is limited, its structural analogs have shown promise as potential anticancer agents.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate | C15H20BrN2O2 | Moderate neuroprotective effects | Intermediate in drug synthesis |
| Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate | C15H20F3N2O2 | Anticancer properties | Enhanced lipophilicity |
| Tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate | C15H20ClN2O2 | Lower activity compared to brominated analogs | Less effective in neuroprotection |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Analogues
Compound (Ie): tert-Butyl 3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]pyrrolidine-1-carboxylate
- Formula: C₁₆H₂₁Cl₂FNO₂S
- Substituents : Chloro, fluoro, and sulfanylmethyl groups on a phenyl ring.
- Synthesized via SN2 reaction (68% yield) .
(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate
- Formula: C₁₆H₂₀F₃NO₃
- Substituents: CF₃ group on a phenoxy-linked phenyl ring.
- Key Differences: Phenoxy linkage instead of direct phenyl attachment; reduced steric bulk compared to the target compound .
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Piperidine and Other Heterocyclic Analogues
tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate
- Formula: Not explicitly provided.
- Substituents : 4-Bromophenyl on a piperidine ring.
- Key Differences: Piperidine ring (6-membered) vs.
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
Functional Group Variations
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate
- Formula: C₁₂H₂₀F₂NO₃
- Substituents : Difluoro and hydroxymethyl groups.
- Key Differences : Increased polarity due to hydroxymethyl, contrasting with the lipophilic bromophenyl group in the target compound .
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Comparative Analysis Table
Q & A
Q. What in vitro models are used to study its mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Fluorescence polarization for kinase inhibition (e.g., EGFR T790M mutants) .
- Cell Viability Studies : MTT assays in neuroendocrine prostate cancer cells (e.g., NCI-H660) show IC values of 1.2 μM .
- Molecular Docking : Simulations predict interactions with the 5-HT receptor’s orthosteric site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
